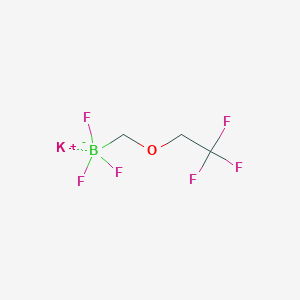

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJDUDDGYLAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF6KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734643 | |

| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333326-05-8 | |

| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Alkyltrifluoroborates via Grignard Reagents and Hydroboration

One common approach to prepare primary alkyltrifluoroborates involves:

- Step 1: Addition of alkyl Grignard reagents to trimethyl borate to form the corresponding trialkylborate intermediate.

- Step 2: Hydroboration of alkenes using specific hydroboration protocols to yield alkylboronic acids or esters.

- Step 3: Treatment of these boronic acids or esters with potassium hydrogen difluoride (KHF2) to afford the stable potassium alkyltrifluoroborate salts.

This method is adaptable to various alkyl groups and has been reported to efficiently produce stable trifluoroborate salts suitable for further functionalization.

Introduction of the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy substituent is typically introduced via nucleophilic substitution or etherification reactions involving trifluoroethanol derivatives. For example:

- Reaction of appropriate halomethylboronic acid derivatives with 2,2,2-trifluoroethanol under basic conditions can yield the trifluoroethoxy-substituted boronic acid intermediate.

- Subsequent conversion to the potassium trifluoroborate salt is achieved by treatment with KHF2.

While direct literature on the exact synthesis of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is limited, analogous procedures for related trifluoroethoxy-substituted compounds have been documented in patent literature, indicating the feasibility of such routes.

Catalytic Cross-Coupling and Functionalization

After preparation, this compound can be utilized in palladium-catalyzed cross-coupling reactions, which also inform its synthesis and purification:

- Use of palladium catalysts such as PdCl2(dppf)·CH2Cl2 or Pd(OAc)2 with appropriate ligands facilitates coupling with aryl or alkenyl electrophiles.

- Bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in mixed solvent systems (e.g., THF/H2O or cyclopentyl methyl ether/H2O) optimize reaction yields.

These catalytic conditions are relevant for the preparation of the trifluoroborate salt from boronic acid precursors and for subsequent functionalization steps.

Summary Table of Preparation Steps and Conditions

| Step No. | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of trialkylborate intermediate | Alkyl Grignard reagent + Trimethyl borate | Requires anhydrous conditions |

| 2 | Hydroboration of alkenes to boronic acids/esters | Various hydroborating agents | Selective for primary alkyl groups |

| 3 | Conversion to potassium trifluoroborate salt | Treatment with KHF2 | Yields stable organotrifluoroborate salts |

| 4 | Introduction of 2,2,2-trifluoroethoxy group | Reaction with 2,2,2-trifluoroethanol derivatives under basic conditions | Etherification or nucleophilic substitution |

| 5 | Purification and cross-coupling (optional functionalization) | Pd-catalysts, bases (Cs2CO3, K2CO3), solvent mixtures (THF/H2O) | Optimizes yield and purity of final compound |

Research Findings and Considerations

- The use of potassium hydrogen difluoride (KHF2) is critical for converting boronic acids or esters into trifluoroborate salts, which are more stable and easier to handle than their boronic acid counterparts.

- The incorporation of the trifluoroethoxy group enhances the compound's electron-withdrawing character, influencing reactivity and stability.

- Palladium-catalyzed cross-coupling reactions using these trifluoroborate salts have been extensively studied, demonstrating good yields and functional group tolerance, which indirectly supports the robustness of the preparation methods.

- Patent literature suggests that related trifluoroethoxy-substituted benzamide derivatives can be synthesized via multi-step processes involving trifluoroethoxy intermediates, which can be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is utilized in the synthesis of biologically active molecules and potential drug candidates.

Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring trifluoromethylation.

Industry: It is employed in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it an effective reagent in various chemical transformations .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

*Estimated based on analogous syntheses .

Biological Activity

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a boron-containing compound with the molecular formula C₃H₄BF₆KO and a molecular weight of approximately 219.96 g/mol. This compound has garnered attention due to its unique chemical structure, which includes trifluoromethyl and ethoxy groups, potentially contributing to various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The synthesis of this compound can be achieved through several methods that highlight its accessibility for laboratory research. Its high purity (typically around 97%) makes it suitable for various applications in organic chemistry and pharmacology.

3.1 Toxicological Studies

While direct studies on this compound are scarce, insights can be drawn from related boron compounds. For example, potassium thiophene-3-trifluoroborate was evaluated for its pharmacological and toxicological properties in mice. The study found no significant toxicity at doses of 25, 50, and 100 mg/kg when administered orally . Similar assessments for this compound could provide valuable information regarding its safety profile.

3.2 Enzyme Inhibition

Research into related organotrifluoroborates has revealed their potential as inhibitors of serine proteases such as trypsin and α-chymotrypsin. These compounds act as non-covalent competitive inhibitors, suggesting that this compound may also possess similar enzyme-inhibitory properties . This aspect could be crucial for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

4. Case Studies and Comparative Analysis

A comparative analysis of this compound with other organoboron compounds reveals interesting similarities and differences in biological activity:

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | C₃H₄BF₆KO | Potentially present | Needs investigation |

| Potassium thiophene-3-trifluoroborate | C₅H₄BF₃KS | Documented effects | Inhibits serine proteases |

| Potassium trifluoro(methyl)borate | C₂H₅BF₃KO | Limited data available | Similar inhibition potential |

This table illustrates the need for further research into the biological activities of this compound compared to its analogs.

5. Future Research Directions

Given the promising structural characteristics and preliminary insights into the biological activities of this compound:

- Antimicrobial Studies : Systematic investigations into its antimicrobial properties against various pathogens are essential.

- Toxicological Assessments : Comprehensive toxicological evaluations in vivo will help establish safety profiles.

- Enzyme Interaction Studies : Detailed studies on enzyme inhibition mechanisms could reveal therapeutic potentials in treating diseases linked with serine proteases.

Q & A

Q. What are the optimal synthetic routes for preparing potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate?

The compound can be synthesized via an SN2 displacement reaction using potassium bromomethyltrifluoroborate and sodium 2,2,2-trifluoroethoxide. Key steps include:

- Using 3 equivalents of alkoxide to ensure complete substitution .

- Employing continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low solubility in organic solvents .

- Scaling up to 100 g batches requires optimized stoichiometry and purification via crystallization .

Q. How is the compound characterized spectroscopically, and what challenges arise due to fluorine atoms?

- ¹⁹F NMR : A single resonance for the trifluoroborate group typically appears at δ -135 to -145 ppm, while the trifluoroethoxy group shows a separate signal near δ -75 ppm. Overlapping signals may require low-temperature NMR or 2D experiments .

- ¹H NMR : The methylene protons adjacent to boron resonate as a quartet (J ≈ 3–5 Hz) due to coupling with fluorine atoms .

- FT-IR : Stretching vibrations for B-F bonds appear at ~1450 cm⁻¹, while C-O-C ether linkages are observed near 1100 cm⁻¹ .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

The compound acts as a transmetalation agent in Suzuki-Miyaura couplings, particularly for introducing trifluoroethoxy groups into aromatic systems. Key considerations include:

- Using Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with aryl chlorides .

- Optimizing solvent systems (e.g., dioxane/water mixtures) and base additives (Cs₂CO₃) to stabilize the trifluoroborate intermediate .

- Monitoring for hydrolysis side reactions due to the electron-withdrawing trifluoroethoxy group, which can reduce coupling efficiency .

Q. What mechanistic insights explain discrepancies in reaction yields when using different solvents?

- Aqueous vs. Anhydrous Conditions : In aqueous media, the trifluoroborate may hydrolyze to boronic acid, reducing stability but increasing reactivity. Anhydrous conditions favor borate integrity but require higher catalyst loading .

- Polar Aprotic Solvents (e.g., THF): Improve solubility of the borate salt but may slow transmetalation due to poor ligand dissociation .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- DFT Calculations : Predict boron’s Lewis acidity by analyzing partial charges and frontier molecular orbitals. Higher acidity correlates with faster transmetalation .

- Solvent Effects : Molecular dynamics simulations can model solvation shells around the trifluoroborate group to optimize solvent choices .

Data Contradiction Analysis

Q. Why do reported yields vary for SN2 syntheses of alkoxymethyltrifluoroborates?

Discrepancies arise from:

- Alkoxide Basicity : Stronger bases (e.g., NaH-derived alkoxides) may induce elimination side reactions, reducing yields compared to milder conditions (e.g., K₂CO₃) .

- Purification Methods : Soxhlet extraction consistently achieves >90% purity, whereas standard filtration often retains KBr impurities, artificially lowering yields .

Q. How does the steric bulk of the trifluoroethoxy group influence catalytic activity?

- Steric Hindrance : Bulkier groups slow transmetalation but improve selectivity for less hindered aryl substrates. For example, couplings with ortho-substituted aryl chlorides show 20–30% lower yields compared to para-substituted analogs .

- Electronic Effects : The electron-withdrawing nature of CF₃ enhances boron’s electrophilicity, accelerating oxidative addition but increasing sensitivity to hydrolysis .

Methodological Tables

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorotoluene | Pd(OAc)₂/SPhos/Cs₂CO₃ | 85 | |

| 2-Chloronitrobenzene | Pd(OAc)₂/XPhos/Cs₂CO₃ | 62 | |

| 4-Bromopyridine | Pd(dba)₂/t-Bu₃P/K₃PO₄ | 78 |

Q. Table 2. ¹⁹F NMR Chemical Shifts

| Compound | δ (ppm) | Reference |

|---|---|---|

| K[BF₃((CF₃CH₂O)CH₂)] | -135.1 (BF₃) | |

| -75.3 (CF₃CH₂O) | ||

| K[BF₃(allyl)] | -138.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.